molecular formula C8H12N4O4 B1489449 Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate CAS No. 52130-20-8

Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate

Cat. No.: B1489449
CAS No.: 52130-20-8
M. Wt: 228.21 g/mol
InChI Key: UXJLXSSSGQYJPM-UHFFFAOYSA-N
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Description

Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate is a chemical compound with the molecular formula C11H16N4O4 It is a derivative of tetrazole, a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form an intermediate tetrazole derivative, which is then esterified with ethyl chloroformate[_{{{CITATION{{{_1{ETHYL {5-({[(ETHOXYCARBONYL)AMINO]CARBOTHIOYL}AMINO)-2-ETHYL-1H .... The reaction conditions include maintaining a temperature of around 60-80°C and using a suitable solvent such as ethanol or dichloromethane.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency and ensure consistent quality. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted tetrazoles or other heterocyclic compounds.

Scientific Research Applications

Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in biochemical assays to study enzyme activities and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is utilized in the manufacturing of materials with specific properties, such as polymers and coatings.

Mechanism of Action

Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate is similar to other tetrazole derivatives, such as Ethyl 5-(ethoxycarbonyl)thiazole-4-carboxylate and Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate. it is unique in its specific structure and reactivity, which make it suitable for certain applications that other tetrazole derivatives may not be able to fulfill.

Comparison with Similar Compounds

  • Ethyl 5-(ethoxycarbonyl)thiazole-4-carboxylate

  • Ethyl 5-((ethoxycarbonyl)amino)thiazole-4-carboxylate

  • Ethyl 5-(ethoxycarbonyl)pyrazole-4-carboxylate

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Properties

IUPAC Name

ethyl 1-(2-ethoxy-2-oxoethyl)tetrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c1-3-15-6(13)5-12-7(9-10-11-12)8(14)16-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJLXSSSGQYJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NN=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of ethyl azidoacetate (6.45 grams, 50 millimoles, 98.5 percent pure) and ethyl cyanoformate (10.0 grams, 100 millimoles) in 30 milliliters of dioxane was heated to reflux for 70 hours to insure complete reaction. The resulting reaction mixture was concentrated under vacuum to give 10.0 g. (88%) of the product as an oil. NMr indicated that the oil product was 88 percent pure; therefore, the actual yield from the reaction was 77 percent.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of ethyl azidoacetate (6.4 grams, 50 millimoles) and ethyl cyanoformate (distilled, 15.0 grams, 150 millimoles) was heated on a steam bath for 40 hours. The yellow reaction mixture was concentrated under vacuum to give 9.4 grams (83 percent of theoretical yield) of an oil. Distillation of a sample at 115°-117°C. (.015 mm.) gave a viscous oil. On standing the title product, as a crystalline solid, was obtained, m.p. 26°-29.5°C. The analysis was as follows:
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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